molecular formula C21H25N3O2S B5663225 N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B5663225
M. Wt: 383.5 g/mol
InChI Key: ARRZOGGTKDMTBI-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound with a unique structure that combines elements of oxane, phenyl, imidazo, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to produce 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives with different substituents on the oxane and phenyl groups. Examples include:

Uniqueness

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-13-5-6-14(2)16(9-13)17-11-24-18(12-27-20(24)23-17)19(25)22-15-7-8-26-21(3,4)10-15/h5-6,9,11-12,15H,7-8,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRZOGGTKDMTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C(=CSC3=N2)C(=O)NC4CCOC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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